1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-, ethyl ester

Catalog No.
S13049975
CAS No.
290332-98-8
M.F
C17H26N2O4Si
M. Wt
350.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-met...

CAS Number

290332-98-8

Product Name

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-, ethyl ester

IUPAC Name

ethyl 4-methoxy-1-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-b]pyridine-2-carboxylate

Molecular Formula

C17H26N2O4Si

Molecular Weight

350.5 g/mol

InChI

InChI=1S/C17H26N2O4Si/c1-6-23-17(20)14-11-13-15(21-2)7-8-18-16(13)19(14)12-22-9-10-24(3,4)5/h7-8,11H,6,9-10,12H2,1-5H3

InChI Key

ZHYGRFXDOMXJCR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CN=C2N1COCC[Si](C)(C)C)OC

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-, ethyl ester is a complex organic compound characterized by its unique heterocyclic structure. This compound features a pyrrolo[2,3-b]pyridine backbone with various substituents that enhance its chemical properties and biological activity. The molecular formula is C13H18N2O4SiC_{13}H_{18}N_{2}O_{4}Si, indicating the presence of nitrogen, oxygen, and silicon atoms alongside carbon and hydrogen.

Typical of pyrrolo[2,3-b]pyridines, such as:

  • Nitration: Introduction of nitro groups at various positions.
  • Bromination and Iodination: Halogenation reactions predominantly at the 3-position.
  • Mannich Reaction: Formation of Mannich bases through the reaction with aldehydes and amines.
  • Ring Expansion: Treatment with chloroform and alkali can lead to ring expansion to form naphthyridine derivatives .

These reactions highlight the compound's reactivity and potential for further chemical modifications.

1H-Pyrrolo[2,3-b]pyridine derivatives have been studied for their biological activities, particularly in antibacterial applications. The structural modifications at positions 2 and 3 significantly influence their efficacy against various bacterial strains. Research indicates that specific substituents can enhance the compound's antibacterial properties, making it a candidate for further pharmacological development.

Several synthesis methods have been explored for creating 1H-pyrrolo[2,3-b]pyridine derivatives:

  • Madelung Synthesis: Involves cyclization of appropriate precursors to obtain the desired heterocyclic structure.
  • Fischer Synthesis: Utilizes indole derivatives as starting materials for the formation of pyrrolo[2,3-b]pyridines.
  • Alkylation and Acylation: Various alkyl and acyl groups can be introduced through electrophilic substitution reactions to modify the core structure .

These methods allow for a diverse range of derivatives to be synthesized with varying biological activities.

The applications of 1H-Pyrrolo[2,3-b]pyridine derivatives span several fields:

  • Pharmaceuticals: Due to their biological activity, these compounds are explored as potential antibacterial agents.
  • Material Science: Their unique electronic properties make them candidates for use in organic electronics and sensors.
  • Chemical Research: They serve as intermediates in the synthesis of more complex organic molecules.

Interaction studies of 1H-Pyrrolo[2,3-b]pyridine derivatives often focus on their binding affinity to biological targets. These studies are crucial for understanding their mechanism of action and optimizing their pharmacological profiles. Techniques such as molecular docking and in vitro assays are commonly employed to evaluate these interactions.

Several compounds share structural similarities with 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid derivatives. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acidMethyl substitution at position 1Enhanced stability and altered biological activity
5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acidChlorine substitutionIncreased reactivity towards electrophiles
1H-Pyrrolo[3,4-b]quinolineFused quinoline structureDistinct biological activity profile
4-Methoxy-1H-pyrroleSimple pyrrole structureLower complexity but significant biological activity

These compounds illustrate the diversity within the pyrrolo-pyridine family while highlighting the unique characteristics of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid derivatives. Each variant presents different reactivity patterns and biological activities based on their substituents and structural configurations.

Hydrogen Bond Acceptor Count

5

Exact Mass

350.16618385 g/mol

Monoisotopic Mass

350.16618385 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-10-2024

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